![molecular formula C38H30OP2 B12878977 1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine is a bidentate ligand that has garnered significant interest in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine typically involves the reaction of diphenylphosphine with a suitable dibenzo[c,e]oxepine precursor. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often catalyzed by a base such as potassium tert-butoxide or sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Coordination: It forms stable complexes with transition metals, which can be used in catalytic applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various halides and nucleophiles.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine has a wide range of applications in scientific research:
Medicine: Research is ongoing into the use of its metal complexes in drug development and delivery systems.
Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine exerts its effects is primarily through its ability to coordinate with metal centers. The phosphine groups donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles. This coordination can influence the electronic properties of the metal center, enhancing its reactivity and selectivity in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another bidentate ligand with a ferrocene backbone, known for its use in catalysis.
1,1-Bis(diphenylphosphino)methane: A simpler bidentate ligand with a methylene bridge, commonly used in coordination chemistry.
Bis(diphenylphosphino)ethane: A flexible bidentate ligand with an ethane backbone, used in various catalytic applications.
Uniqueness
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine is unique due to its rigid dibenzo[c,e]oxepine backbone, which provides a fixed spatial arrangement of the phosphine groups. This rigidity can enhance the selectivity and stability of its metal complexes compared to more flexible ligands like bis(diphenylphosphino)ethane .
Eigenschaften
Molekularformel |
C38H30OP2 |
|---|---|
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
(1-diphenylphosphanyl-5,7-dihydrobenzo[d][2]benzoxepin-11-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H30OP2/c1-5-17-31(18-6-1)40(32-19-7-2-8-20-32)35-25-13-15-29-27-39-28-30-16-14-26-36(38(30)37(29)35)41(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-26H,27-28H2 |
InChI-Schlüssel |
GCRBGPPLGPPEAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(CO1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


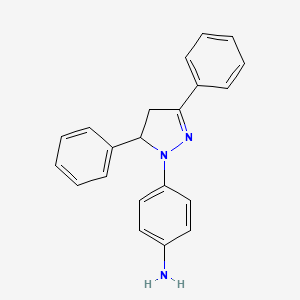
![2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)
![2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12878916.png)
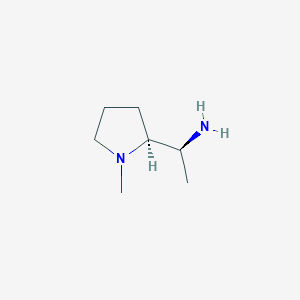

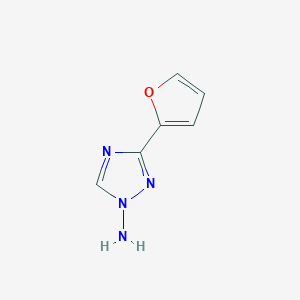
![Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12878939.png)
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
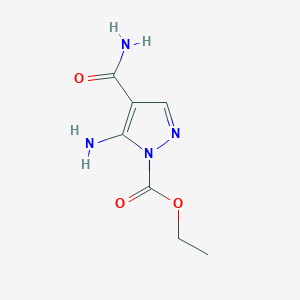
![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
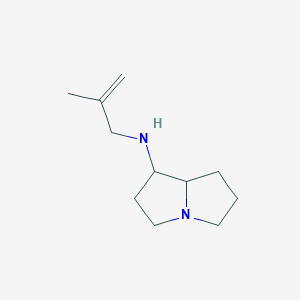
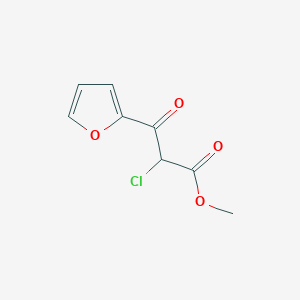
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
